molecular formula C10H15ClO B14493334 Bicyclo[3.3.1]nonane-9-carbonyl chloride CAS No. 63665-53-2

Bicyclo[3.3.1]nonane-9-carbonyl chloride

Cat. No.: B14493334
CAS No.: 63665-53-2
M. Wt: 186.68 g/mol
InChI Key: OQZUFRMUNYZTEN-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane-9-carbonyl chloride is a chemical compound that belongs to the bicyclic nonane family. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclohexane rings. The carbonyl chloride functional group attached to the ninth carbon atom of the bicyclo[3.3.1]nonane framework makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.3.1]nonane-9-carbonyl chloride typically involves the chlorination of bicyclo[3.3.1]nonane-9-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents under reflux conditions. The reaction proceeds as follows:

Bicyclo[3.3.1]nonane-9-carboxylic acid+SOCl2Bicyclo[3.3.1]nonane-9-carbonyl chloride+SO2+HCl\text{Bicyclo[3.3.1]nonane-9-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Bicyclo[3.3.1]nonane-9-carboxylic acid+SOCl2​→Bicyclo[3.3.1]nonane-9-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonane-9-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to bicyclo[3.3.1]nonane-9-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form bicyclo[3.3.1]nonane-9-carboxylic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH₄): Employed for reduction reactions.

    Water (H₂O): Utilized for hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Bicyclo[3.3.1]nonane-9-methanol: Formed by reduction.

    Bicyclo[3.3.1]nonane-9-carboxylic acid: Formed by hydrolysis.

Scientific Research Applications

Bicyclo[3.3.1]nonane-9-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonane-9-carbonyl chloride involves the reactivity of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in substitution reactions, nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of chloride ions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane-9-carboxylic acid: The precursor to bicyclo[3.3.1]nonane-9-carbonyl chloride.

    Bicyclo[3.3.1]nonane-9-methanol: A reduction product of this compound.

    Bicyclo[3.3.1]nonane-9-thioester: Formed by reaction with thiols.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a variety of chemical transformations. Its bicyclic structure also imparts rigidity and stability, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

63665-53-2

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

bicyclo[3.3.1]nonane-9-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-10(12)9-7-3-1-4-8(9)6-2-5-7/h7-9H,1-6H2

InChI Key

OQZUFRMUNYZTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C2C(=O)Cl

Origin of Product

United States

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